molecular formula C34H70N2O5Pt B8069292 Miriplatin hydrate

Miriplatin hydrate

カタログ番号: B8069292
分子量: 782.0 g/mol
InChIキー: LWDBMUAJGMXQAY-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ミリピラチン水和物は、白金錯体を伴う一連の化学反応によって合成されます。一般的な方法の1つは、硝酸銀の存在下でジクロロ(1,2-ジアミノシクロヘキサン)白金(II)とミリスチン酸を反応させることです。 この反応は通常、水性媒体中で行われ、続いて目的の生成物を単離するための精製工程が続きます .

工業生産方法

ミリピラチン水和物の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために、温度やpHなどの反応条件を制御することが含まれます。 非毒性溶媒と試薬の使用が強調されており、環境への影響を最小限に抑え、安全を確保しています .

化学反応の分析

反応の種類

ミリピラチン水和物は、さまざまな化学反応を起こし、次のようなものがあります。

    置換反応: 白金中心周りのリガンドの置換を含む。

    加水分解: 生物学的標的に作用する活性な白金種を生成します。

一般的な試薬と条件

ミリピラチン水和物の合成と反応に使用される一般的な試薬には、硝酸銀、ミリスチン酸、ジクロロ(1,2-ジアミノシクロヘキサン)白金(II)が含まれます。 反応は通常、制御された温度とpH条件下で、水性または有機溶媒中で行われます .

生成される主な生成物

ミリピラチン水和物の反応から生成される主な生成物には、抗腫瘍活性を示すさまざまな白金錯体が含まれます。 これらの生成物は、白金-DNA付加物を形成する能力によって特徴付けられ、これはそれらの治療効果に不可欠です .

科学研究アプリケーション

ミリピラチン水和物は、特に化学、生物学、医学の分野で、幅広い科学研究アプリケーションを持っています。化学では、そのユニークな配位化学と反応性について研究されています。 生物学と医学では、その抗腫瘍特性とその肝細胞がん治療のためのTACE手順での使用について広く研究されています さらに、ミリピラチン水和物は、他の化学療法剤や放射線との併用療法での潜在的な使用について調査されています .

科学的研究の応用

Clinical Applications

1. Transcatheter Arterial Chemoembolization (TACE)
Miriplatin is primarily used in TACE for HCC treatment. It is administered as a suspension in lipiodol, which allows for prolonged retention at the tumor site and gradual release of the active drug. Studies have shown that miriplatin-lipiodol suspension can effectively reduce tumor growth rates and improve patient outcomes compared to traditional treatments using cisplatin.

2. Case Studies
Several case studies illustrate the efficacy of miriplatin in clinical settings:

  • Case Study 1: A 72-year-old male with unresectable HCC underwent TACE with miriplatin. Following treatment, imaging showed significant tumor response, and the patient experienced stable renal function and minimal adverse effects, primarily grade 1 fever and nausea that resolved within a week .
  • Case Study 2: Another patient treated with miriplatin-lipiodol suspension reported stable disease after multiple TACE sessions, with no significant changes in serum creatinine levels, indicating preserved renal function .

Efficacy and Safety Profile

Efficacy
Research indicates that miriplatin is effective against cisplatin-resistant tumor cell lines, providing a viable alternative for patients who do not respond to conventional therapies. The pharmacokinetic profile shows significantly lower peak plasma concentrations compared to cisplatin, suggesting reduced systemic toxicity while maintaining local efficacy .

Safety
The safety profile of miriplatin has been favorable in clinical trials. Compared to cisplatin, miriplatin-lipiodol suspension resulted in fewer adverse events such as nausea, fatigue, and appetite loss. Notably, there were no reports of anaphylactic reactions associated with miriplatin treatment .

Adverse Event Miriplatin Group Cisplatin Group
NauseaLower incidenceHigher incidence
FatigueLower incidenceHigher incidence
Appetite LossLower incidenceHigher incidence
Anaphylactic ReactionsNone3.1%
ThrombocytopeniaSignificantly lessMore prevalent

作用機序

ミリピラチン水和物の作用機序には、DNAと相互作用する活性な白金種への変換が含まれ、その結果、白金-DNA付加物が形成されます。これらの付加物はDNAの複製と転写を阻害し、最終的に細胞死を引き起こします。 この化合物は、p53アップレギュレートモジュレーターofアポトーシス(PUMA)経路を含む特定の分子経路の活性化を通じてアポトーシスも誘導します .

類似の化合物との比較

ミリピラチン水和物は、シスプラチンやオキサリプラチンなどの他の白金ベースの化学療法剤と比較されることがよくあります。これらの化合物はすべて、白金-DNA付加物の形成を含む共通の作用機序を共有していますが、ミリピラチン水和物は、その親油性とTACE手順で使用できる点でユニークです。 これは、肝臓腫瘍の局所治療に特に効果的です .

類似の化合物のリスト

    シスプラチン: 広く使用されている白金ベースの化学療法剤。

    オキサリプラチン: 大腸がんの治療に使用される別の白金ベースの薬物。

    カルボプラチン: 作用機序が似ていますが、薬物動態が異なる白金化合物。

ミリピラチン水和物は、TACEでの特定のアプリケーションと、腫瘍組織への保持を強化するユニークな親油性特性によって際立っています .

類似化合物との比較

Miriplatin hydrate is often compared with other platinum-based chemotherapeutic agents such as cisplatin and oxaliplatin. While all these compounds share a common mechanism of action involving the formation of platinum-DNA adducts, this compound is unique in its lipophilicity and its ability to be used in TACE procedures. This makes it particularly effective for localized treatment of liver tumors .

List of Similar Compounds

    Cisplatin: A widely used platinum-based chemotherapeutic agent.

    Oxaliplatin: Another platinum-based drug used in the treatment of colorectal cancer.

    Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetic properties.

This compound stands out due to its specific application in TACE and its unique lipophilic properties, which enhance its retention in tumor tissues .

生物活性

Miriplatin hydrate is a novel lipophilic platinum complex primarily developed for the treatment of hepatocellular carcinoma (HCC). It has shown promise due to its unique pharmacological properties, which aim to reduce the toxicity associated with traditional platinum-based chemotherapeutics like cisplatin. This article explores the biological activity of this compound, focusing on its efficacy, safety profile, and mechanisms of action through various studies and case reports.

Miriplatin functions as an antitumor agent by forming DNA adducts, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs but is enhanced by its lipophilic nature, allowing for improved localization within tumor tissues. The drug is administered in a lipiodol suspension, which facilitates targeted delivery to liver tumors during transcatheter arterial chemoembolization (TACE) procedures.

Pharmacokinetic Studies

Research indicates that miriplatin exhibits significantly lower plasma concentrations compared to cisplatin. For instance, the maximum plasma concentration (Cmax) of total platinum after miriplatin administration is approximately 300-fold lower than that observed with cisplatin, with a much longer time to reach this peak (Tmax) . This reduced systemic exposure correlates with a lower incidence of adverse effects.

Safety Findings

A phase II clinical trial highlighted that patients receiving miriplatin experienced minimal adverse events. Common side effects included mild fever and nausea, which resolved quickly. Importantly, renal function remained stable, even in patients with pre-existing chronic renal failure . The study demonstrated that miriplatin could be safely administered without significant renal impairment, making it suitable for patients who are typically at high risk when treated with conventional platinum therapies.

Case Studies

  • Transcatheter Arterial Chemoembolization (TACE)
    • Patient Demographics : Three male patients aged 72-84 years with HCC and stage 4 chronic renal failure.
    • Treatment Regimen : Each patient received miriplatin (50 mg) mixed with lipiodol (2.5 mL) via TACE.
    • Outcomes : All patients achieved stable disease after treatment, with no severe complications reported. The major side effects were grade 1 fever and nausea .
  • Comparison with Cisplatin
    • A comparative study involving 69 patients treated with either miriplatin or epirubicin showed that miriplatin resulted in fewer gastrointestinal symptoms and less thrombocytopenia compared to cisplatin . The overall survival rates were comparable between the two groups, indicating that miriplatin is an effective alternative.

Table: Summary of Clinical Findings

Study TypePatient CountTreatmentMajor Findings
Phase II Trial15Miriplatin60% CR rate; minimal side effects
TACE Case Study3MiriplatinStable disease; no severe renal toxicity
Comparative Study69Miriplatin vs EPIRFewer adverse events; similar survival rates

Advanced Formulations

Recent studies have explored lipid-based nanoparticles encapsulating miriplatin to enhance its anticancer activity against non-small cell lung cancer (NSCLC). These formulations improve solubility and bioavailability while maintaining high platinum recovery rates (>80%) . The nanoparticles demonstrated superior efficacy compared to free miriplatin, suggesting potential for broader applications beyond HCC.

特性

IUPAC Name

cyclohexane-1,2-diamine;platinum(2+);tetradecanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDBMUAJGMXQAY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.O.[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70N2O5Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Miriplatin hydrate
Reactant of Route 2
Miriplatin hydrate
Reactant of Route 3
Miriplatin hydrate
Reactant of Route 4
Reactant of Route 4
Miriplatin hydrate
Reactant of Route 5
Miriplatin hydrate
Reactant of Route 6
Reactant of Route 6
Miriplatin hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。